molecular formula C7H4FN3O2 B11910127 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11910127
M. Wt: 181.12 g/mol
InChI Key: JMJYLAGSNGCHNP-UHFFFAOYSA-N
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Description

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-value fluorinated heterocyclic building block extensively used in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 4 FN 3 O 2 and a molecular weight of 181.13 g/mol , this compound is characterized by its fused pyrazolopyrimidine core, which is a privileged structure in the design of biologically active molecules . The presence of both a carboxylic acid functional group and a fluorine atom on this scaffold provides researchers with two versatile handles for synthetic modification. The carboxylic acid is ideal for forming amide bonds or other derivatives, while the fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability . This makes the compound a critical precursor in the synthesis of targeted libraries for high-throughput screening and the development of potential therapeutic agents. As a key intermediate, its specific applications are proprietary and field-specific, but its structural features suggest utility in exploring interactions with various enzyme families. This product is intended for use by qualified laboratory personnel only and is offered strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)

InChI Key

JMJYLAGSNGCHNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated Aminopyrazole Precursors

This method involves constructing the pyrazolo[1,5-a]pyrimidine core from 3-amino-4-fluoropyrazole derivatives and 1,3-dielectrophilic reagents.

Procedure Highlights:

  • Starting Material : 3-Amino-4-fluoropyrazole (synthesized from fluoroacetonitrile and benzoyl chloride).

  • Reagents : Diethyl ethoxymethylenemalonate in acetic acid at 100°C.

  • Mechanism : Cyclization via condensation, followed by saponification and decarboxylation.

  • Yield : 60–70% after decarboxylation.

Advantages : Early-stage fluorination avoids low-yield electrophilic fluorination of preformed pyrimidines.
Limitations : Multi-step process requiring precise temperature control.

Halogenation and Hydrolysis Route

This two-step approach converts halogenated pyrazolo[1,5-a]pyrimidine intermediates to the carboxylic acid.

Step 1: Halogenation

  • Substrate : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Reagents : Thionyl chloride (SOCl₂) at 60°C.

  • Product : Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride.

  • Yield : >90% (monitored by UPLC).

Step 2: Hydrolysis

  • Conditions : Aqueous sodium hydroxide (3M) in tetrahydrofuran.

  • Outcome : Quantitative conversion to 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Key Data :

StepReagentTemperatureTimeYield
1SOCl₂60°C2 h90%
2NaOHRT1 h95%

Suzuki Coupling and Functionalization

A palladium-catalyzed cross-coupling method introduces fluorine at position 6.

Protocol:

  • Substrate : 6-Bromo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Reagents : Zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), 1,1′-bis(diphenylphosphino)ferrocene.

  • Conditions : N,N-Dimethylformamide at 120°C.

  • Yield : 50–60%.

Applications : Useful for late-stage fluorination but limited by moderate yields and specialized catalysts.

Direct Electrophilic Fluorination (Low-Yield Alternative)

While less efficient, direct fluorination of non-fluorinated precursors has been explored.

Example:

  • Substrate : 7-Chloropyrazolo[1,5-a]pyrimidine.

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Outcome : <30% yield due to side reactions.

Comparative Analysis of Methods

MethodKey StepYieldProsCons
CyclocondensationCore formation + fluorination60–70%Early fluorination, scalableMulti-step, harsh conditions
Halogenation/HydrolysisSOCl₂/NaOH85–90%High yield, simpleRequires SOCl₂ handling
Suzuki CouplingPd-catalyzed fluorination50–60%Late-stage modificationCostly catalysts, moderate yield
Direct FluorinationSelectfluor®<30%Single-stepLow efficiency

Critical Reaction Parameters

  • Temperature Control : Cyclocondensation requires 100°C for optimal ring closure.

  • Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency.

  • Acid Stability : Hydrolysis steps demand careful pH monitoring to prevent decarboxylation.

Recent Advances (Post-2020)

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation from 10 h to 30 min.

  • Flow Chemistry : Enables continuous production of 3-amino-4-fluoropyrazole intermediates .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

Biological Activities

Research indicates that 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits significant biological activities, including:

  • Kinase inhibition : It has shown inhibitory activity towards several kinases, including those involved in cancer progression, such as Pim kinases and Trk kinases. These properties make it a candidate for developing targeted cancer therapies .
  • Anti-inflammatory effects : The compound has potential applications in treating inflammatory disorders, as demonstrated in various preclinical studies .

Therapeutic Applications

The versatility of this compound extends to several therapeutic areas:

  • Cancer Treatment : Its ability to inhibit specific kinases positions it as a candidate for novel anticancer agents.
  • Inflammatory Diseases : The compound may be beneficial in managing conditions characterized by excessive inflammation.
  • Drug Development : As a building block in pharmaceutical synthesis, it can be modified to create derivatives with enhanced biological properties .

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound showed up to 71% inhibition against TGF-β receptor II at concentrations of 10 µM. This finding highlights its potential as an effective therapeutic agent in cancer treatment .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing various analogues of this compound. The synthesized derivatives were evaluated for their kinase inhibitory activities, revealing promising results that warrant further investigation into their pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acidAmino derivativeContains an amino group enhancing biological activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylateEster derivativeMore lipophilic, potentially better membrane permeability
6-Fluoropyrazolo[1,5-b]pyrimidineIsomeric variantDifferent ring fusion may alter biological properties

This table illustrates how structural variations can influence the biological activity of related compounds, emphasizing the unique role of this compound in drug design.

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives vary significantly based on substituents at positions 5, 6, and 5. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Molecular Weight Key Properties Biological Activity Reference
6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-F 195.13 g/mol High electronegativity; enhanced hydrogen bonding; moderate lipophilicity (LogP ~1.2) Kinase inhibition; antimicrobial activity
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Br 242.04 g/mol Increased steric bulk; lower solubility (water solubility: ~1411 mg/L) Antifungal agents; metal coordination
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-CH₃ 177.16 g/mol Improved lipophilicity (LogP ~2.1); higher metabolic stability Anticancer scaffolds
7-(p-Tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(p-Tolyl) 279.28 g/mol Aromatic π-π interactions; enhanced binding to hydrophobic pockets Bacterial D-Ala:D-Ala ligase inhibition
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-Cyclopropyl, 7-CF₃ 285.21 g/mol High electronegativity; improved CNS penetration Chaperone activity for glucocerebrosidase
6-Iodopyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-I 289.03 g/mol Radioimaging potential; heavy atom effect Diagnostic probes

Key Observations

Electronic Effects :

  • Fluorine at position 6 increases electronegativity, enhancing hydrogen-bonding interactions compared to bromine or methyl groups. This property is critical for kinase inhibition .
  • Trifluoromethyl (CF₃) at position 7 significantly elevates metabolic resistance and blood-brain barrier penetration .

Solubility and Lipophilicity :

  • Bromine and iodine substituents reduce water solubility due to increased molecular weight and hydrophobicity .
  • Methyl groups improve lipophilicity, favoring membrane permeability in anticancer applications .

Biological Activity :

  • Antimicrobial Activity : Fluorine and p-tolyl derivatives show potent activity against bacterial targets (e.g., D-Ala:D-Ala ligase) .
  • Antifungal Activity : Brominated analogs exhibit efficacy against phytopathogens, likely due to steric hindrance disrupting fungal enzymes .

Synthetic Accessibility :

  • Fluorine and methyl groups are introduced via direct electrophilic substitution or cross-coupling reactions .
  • Iodine and bromine require halogenation under harsh conditions (e.g., NBS or I₂ in acetic acid) .

Contradictions and Limitations

  • reports conflicting water solubility values for 6-bromo derivatives (1411 mg/L vs. 352,560 mg/L), possibly due to polymorphic forms or measurement methodologies.
  • While 6-fluoro derivatives show promise in kinase inhibition, their in vivo stability is inferior to 5-cyclopropyl analogs, limiting therapeutic utility .

Biological Activity

6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a pyrazolo-pyrimidine structure, featuring a fluorine atom at the 6-position. Its molecular formula is C7H5FN4O2C_7H_5FN_4O_2 with a molecular weight of approximately 196.14 g/mol. The presence of both a carboxylic acid group and a fluorine atom contributes to its unique chemical reactivity and biological activity, making it a significant compound in medicinal chemistry and pharmaceutical applications .

Anticancer Potential

Research indicates that derivatives of 6-fluoropyrazolo[1,5-a]pyrimidine, including the compound itself, exhibit notable anticancer properties. Studies have shown that these compounds can act as selective protein inhibitors and have been evaluated for their ability to inhibit various cancer cell lines. The mechanism often involves the inhibition of kinases that are crucial for cell proliferation and survival .

Key Findings:

  • Inhibition of Kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of several kinases, including B-Raf and Pim kinases. This interaction occurs through binding to the hinge region of the ATP-binding site .
  • Cell Viability Assays: Compounds based on this scaffold have demonstrated cytotoxic effects in various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Enzymatic Inhibition

The compound has also been studied for its enzymatic inhibitory activities. It shows promise in inhibiting specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.

Inhibitory Activities:

  • Target Enzymes: The compound has shown inhibitory effects on enzymes relevant to cancer metabolism and viral replication, including interactions with RNA-dependent RNA polymerase .
  • Mechanism of Action: The mechanism typically involves binding to the active site of the target enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Comparative studies with related compounds have highlighted how variations in substituents affect potency and selectivity.

Compound NameStructure TypeUnique Features
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acidAmino derivativeContains an amino group enhancing biological activity
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylateEster derivativeMore lipophilic, potentially better membrane permeability
6-Fluoropyrazolo[1,5-b]pyrimidineIsomeric variantDifferent ring fusion may alter biological properties

This table illustrates how different structural modifications can lead to varied biological activities, emphasizing the importance of SAR studies in drug development .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of derivatives based on 6-fluoropyrazolo[1,5-a]pyrimidine against influenza viruses. The findings indicated that certain derivatives effectively inhibited viral replication at non-toxic concentrations.

Results:

  • EC50 Values: Compounds demonstrated EC50 values ranging from 7 to 25 µM against various strains of influenza A and B.
  • Cytotoxicity: Notably, these compounds exhibited minimal cytotoxicity up to concentrations of 250 µM in cell viability assays .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions using appropriate precursors under controlled conditions.

Synthesis Methods:

  • Common Reactions: The synthesis often includes reactions such as electrophilic fluorination and cyclization with biselectrophilic compounds .
  • Characterization Techniques: Characterization is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of fluorinated precursors with malonate derivatives under controlled pH and temperature. For example, ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are synthesized via stepwise fluorination and ester hydrolysis .
  • Optimization : Reaction temperatures between 60–80°C and alkaline conditions (pH 8–9) are critical to avoid decomposition. Yields improve with slow addition of fluorinating agents (e.g., Selectfluor®) and inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated?

  • Characterization : Use a combination of ¹H/¹³C NMR to confirm fluorine substitution patterns and carboxylic acid protonation states. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₅FN₃O₂; theoretical 177.03 g/mol) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and a C18 column achieves >97% purity. Melting point analysis (~180°C with decomposition) is also indicative .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : The carboxylic acid group confers water solubility (~20 mg/mL at 25°C), but protonation at acidic pH (e.g., gastric fluid) reduces solubility. DMSO or ethanol is recommended for stock solutions .
  • Stability : Store at –20°C in airtight containers to prevent hydrolysis. Stability in PBS (pH 7.4) is >48 hours at 37°C, but degradation occurs in strong oxidizing agents .

Advanced Research Questions

Q. How does fluorination at position 6 influence the compound’s kinase inhibition selectivity compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding pockets (e.g., PI3Kδ). Comparative studies show 10-fold higher IC₅₀ for 6-fluoro derivatives vs. non-fluorinated analogs in PI3Kδ inhibition assays .
  • Structural Analysis : X-ray crystallography reveals fluorine’s role in stabilizing hydrophobic interactions with Leu828 and Val831 residues in PI3Kδ .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives?

  • Case Example : Discrepancies in IC₅₀ values for similar compounds (e.g., ethyl 6-fluoro vs. 6-methyl derivatives) may arise from assay variability (e.g., ATP concentration). Normalize data using internal controls (e.g., staurosporine) and repeat assays in triplicate .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) clarify steric and electronic effects of substituents .

Q. How can low yields in multi-step syntheses be mitigated, particularly during fluorination or ester hydrolysis?

  • Troubleshooting :

  • Fluorination Step : Use anhydrous solvents (e.g., acetonitrile) to minimize side reactions. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
  • Ester Hydrolysis : Catalytic NaOH (1.2 eq.) in ethanol/water (3:1) at 50°C for 4 hours achieves >85% conversion. Neutralize with HCl to precipitate the carboxylic acid .

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